molecular formula C14H21N B11899255 N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine

N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B11899255
M. Wt: 203.32 g/mol
InChI Key: KECWEGGRWILTDF-UHFFFAOYSA-N
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Description

N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with a complex structure that includes multiple methyl groups and a naphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative followed by amination. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Catalysts such as palladium or nickel may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate biochemical reactions. The pathways involved can vary depending on the specific application, but often involve binding to active sites and altering the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another compound with multiple methyl groups and a cyclic structure.

    Naphthalene derivatives: Compounds with similar naphthalene backbones but different functional groups.

Uniqueness

N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific arrangement of methyl groups and the presence of an amine group

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N,2,4,4-tetramethyl-1,3-dihydronaphthalen-2-amine

InChI

InChI=1S/C14H21N/c1-13(2)10-14(3,15-4)9-11-7-5-6-8-12(11)13/h5-8,15H,9-10H2,1-4H3

InChI Key

KECWEGGRWILTDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2=CC=CC=C21)(C)NC)C

Origin of Product

United States

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